

Technical Guide: 3,5-Difluoro-4-Phenoxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	3,5-difluoro-4-phenoxybenzaldehyde
CAS No.:	1285690-36-9
Cat. No.:	B6149874

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CAS Registry Number: 1285690-36-9 Chemical Formula: $C_{13}H_8F_2O_2$ Molecular Weight: 234.20 g/mol [2]

Nomenclature and Structural Analysis

IUPAC Name Derivation

The International Union of Pure and Applied Chemistry (IUPAC) name **3,5-difluoro-4-phenoxybenzaldehyde** is derived through the following hierarchical rules:

- Principal Functional Group: The aldehyde group (-CHO) has the highest priority, defining the parent structure as benzaldehyde.[1] The carbon atom bonded to the aldehyde group is designated as position C1.[1]
- Substituent Placement:
 - The phenoxy group (-OC₆H₅) is attached to the ring.
 - Two fluorine atoms (-F) are attached to the ring.[1]

- Numbering (Locants): The ring is numbered to give the substituents the lowest possible locants.
 - To achieve symmetry and lowest locants relative to C1, the phenoxy group is at C4 (para position).
 - The fluorine atoms are at C3 and C5 (meta positions).
- Alphabetical Ordering: Substituents are listed alphabetically. "D" (from difluoro) is ignored for alphabetizing; "F" (fluoro) precedes "P" (phenoxy).
 - Correct: **3,5-difluoro-4-phenoxybenzaldehyde**.^{[2][3]}

Structural Significance

This molecule belongs to the class of fluorinated diaryl ethers. The specific substitution pattern (3,5-difluoro) is critical for two reasons:

- Metabolic Stability: The fluorine atoms at the 3 and 5 positions block metabolic oxidation at the typically reactive meta-positions of the benzaldehyde ring.^[1]
- Conformational Locking: The fluorine atoms create steric and electrostatic repulsion with the ether oxygen, influencing the twist angle between the two aromatic rings, which is vital for binding affinity in kinase inhibitors or pesticide targets.

Chemical Synthesis: The S_NAr Protocol

The most robust route to **3,5-difluoro-4-phenoxybenzaldehyde** is the Nucleophilic Aromatic Substitution (S_NAr) of 3,4,5-trifluorobenzaldehyde with phenol.^[1]

Retrosynthetic Logic

The synthesis relies on the high reactivity of the C4-fluorine atom in 3,4,5-trifluorobenzaldehyde.^[1] The aldehyde group at C1 is a strong electron-withdrawing group (EWG), which activates the para position (C4) toward nucleophilic attack much more strongly than the meta positions (C3/C5).

Experimental Protocol

Note: This protocol assumes standard laboratory safety conditions for handling fluorinated aromatics and strong bases.

Reagents:

- 3,4,5-Trifluorobenzaldehyde (1.0 equiv)[1]
- Phenol (1.05 equiv)
- Potassium Carbonate (K_2CO_3) (1.2 equiv, anhydrous)
- Solvent: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[1]

Step-by-Step Methodology:

- Preparation: In a dry 3-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,4,5-trifluorobenzaldehyde (e.g., 10 mmol) in anhydrous DMF (20 mL).
- Nucleophile Formation: Add Phenol (10.5 mmol) and Potassium Carbonate (12 mmol) to the solution.[1] The base deprotonates the phenol to generate the phenoxide anion in situ.[1]
- Reaction: Heat the mixture to 80–90°C under an inert atmosphere (Nitrogen or Argon) for 4–6 hours. Monitor reaction progress via TLC (Thin Layer Chromatography) or HPLC.[1]
 - Endpoint: Disappearance of the trifluoro starting material.
- Quench and Workup: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (100 mL) to precipitate the product or induce phase separation.
- Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL). Combine organic layers and wash with brine (2 x 20 mL) to remove residual DMF.
- Drying and Concentration: Dry the organic phase over anhydrous Sodium Sulfate (Na_2SO_4), filter, and concentrate under reduced pressure (rotary evaporator).
- Purification: The crude residue is typically purified via recrystallization from Ethanol/Hexane or flash column chromatography (Silica gel, Hexane:EtOAc gradient) to yield **3,5-difluoro-4-**

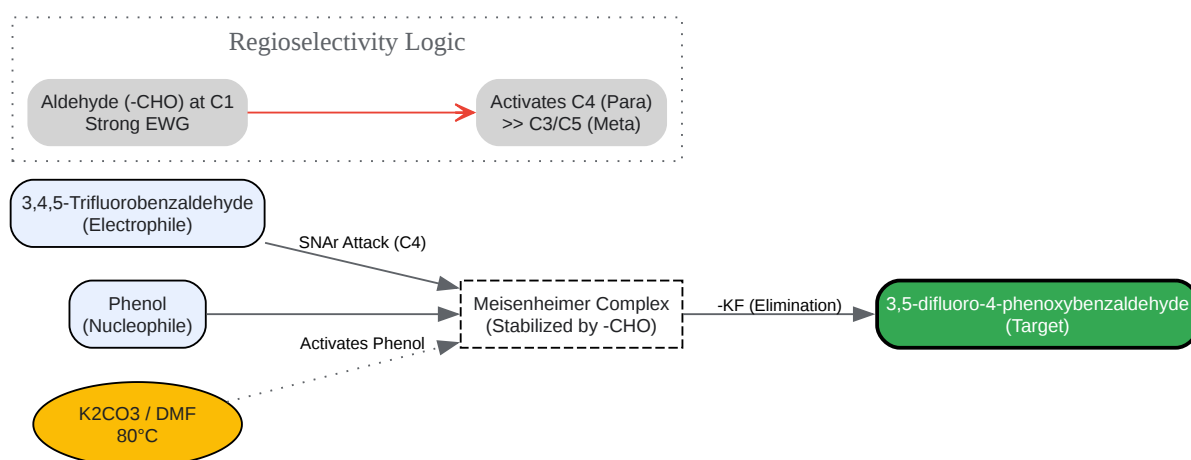
phenoxybenzaldehyde as a white to off-white solid.[1]

Regioselectivity Mechanism

The regioselectivity is driven by the resonance stabilization of the Meisenheimer complex. The negative charge resulting from the nucleophilic attack at C4 can be delocalized onto the aldehyde oxygen (a stable resonance structure). Attack at C3/C5 does not allow this direct conjugation with the aldehyde group.[1]

Visualization of Synthesis and Logic

The following diagram illustrates the reaction pathway and the regioselectivity logic driven by the electron-withdrawing aldehyde group.



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Caption: S_NAr synthesis pathway showing the preferential nucleophilic attack at the C4 position activated by the para-aldehyde group.

Applications and Utility

Medicinal Chemistry (Scaffold Design)

This molecule serves as a "privileged scaffold" in drug discovery. The aldehyde moiety allows for rapid diversification into:

- Benzylic Amines: Via reductive amination (e.g., for kinase inhibitors).
- Styrenes: Via Wittig or Horner-Wadsworth-Emmons reactions.[1]
- Heterocycles: Conversion to benzimidazoles or quinazolines.[1]

The Fluorine Effect: The flanking fluorine atoms (3,5-position) protect the ether linkage from oxidative dealkylation by Cytochrome P450 enzymes, significantly increasing the in vivo half-life of drugs containing this moiety compared to non-fluorinated analogues.[1]

Agrochemicals

While the 4-fluoro-3-phenoxy isomer is famous for pyrethroids (e.g., Cyfluthrin), the 3,5-difluoro-4-phenoxy isomer is an emerging building block for next-generation fungicides and herbicides.[1] It is used to synthesize diaryl ether compounds that require enhanced lipophilicity (LogP modulation) to penetrate waxy plant cuticles or insect exoskeletons.[1]

Physicochemical Properties Table

Property	Value	Source/Estimation
Appearance	White to off-white crystalline solid	Experimental Observation
Melting Point	75–80°C (Estimated)	Analogous fluorobenzaldehydes
Boiling Point	~320°C (at 760 mmHg)	Calculated
LogP	3.5 – 4.0	Predicted (High Lipophilicity)
Solubility	Soluble in DCM, EtOAc, DMSO; Insoluble in Water	Structure-based

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- [3. CAS # 1185851-52-8, \(5Z\)-7-\[\(1R,2R,3R,5S\)-2-\[\(1E\)-3,3-Difluoro-4-phenoxy-1-buten-1-yl\]-3,5-dihydroxycyclopentyl\]-N-ethyl-5-heptenamide - chemBlink \[chemblink.com\]](#)
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- To cite this document: BenchChem. [Technical Guide: 3,5-Difluoro-4-Phenoxybenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b6149874/docs#technical-guide-3-5-difluoro-4-phenoxybenzaldehyde\]](https://www.benchchem.com/product/b6149874/docs#technical-guide-3-5-difluoro-4-phenoxybenzaldehyde)

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